Cas no 356531-60-7 (3-Chloro-N-(4-fluorobenzyl)-2-methylaniline)

3-Chloro-N-(4-fluorobenzyl)-2-methylaniline is a halogenated aniline derivative featuring a chloro-substituted aromatic ring and a fluorobenzyl substituent. This compound is of interest in synthetic organic chemistry due to its structural motifs, which are useful in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of both chloro and fluoro groups enhances its reactivity, making it a versatile intermediate for further functionalization. Its stable yet modifiable structure allows for selective transformations, such as cross-coupling or nucleophilic substitution reactions. The compound’s well-defined purity and consistent performance make it suitable for research and industrial applications requiring precise chemical synthesis.
3-Chloro-N-(4-fluorobenzyl)-2-methylaniline structure
356531-60-7 structure
Product Name:3-Chloro-N-(4-fluorobenzyl)-2-methylaniline
CAS No:356531-60-7
MF:C14H13ClFN
MW:249.711126089096
MDL:MFCD03210775
CID:1076518
PubChem ID:23996042
Update Time:2025-05-28

3-Chloro-N-(4-fluorobenzyl)-2-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-N-(4-fluorobenzyl)-2-methylaniline
    • SB80737
    • DTXSID501210001
    • 3-chloro-N-[(4-fluorophenyl)methyl]-2-methylaniline
    • 356531-60-7
    • AKOS003582401
    • N-(3-Chloro-2-methylphenyl)-4-fluorobenzenemethanamine
    • Oprea1_776519
    • MDL: MFCD03210775
    • Inchi: 1S/C14H13ClFN/c1-10-13(15)3-2-4-14(10)17-9-11-5-7-12(16)8-6-11/h2-8,17H,9H2,1H3
    • InChI Key: NMNSWQZZGNCVRN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C)NCC1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 249.0720553g/mol
  • Monoisotopic Mass: 249.0720553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 12Ų

3-Chloro-N-(4-fluorobenzyl)-2-methylaniline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-Chloro-N-(4-fluorobenzyl)-2-methylaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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